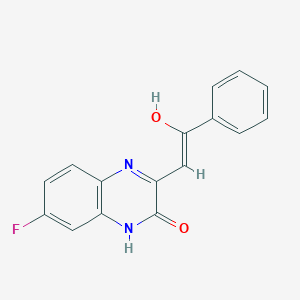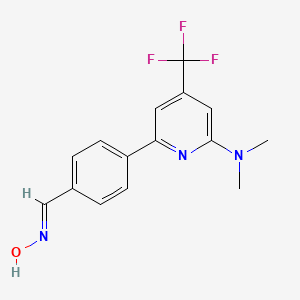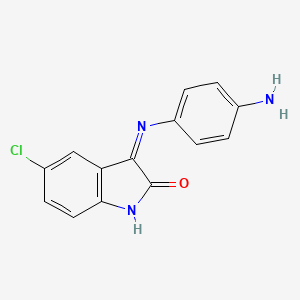
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one
Übersicht
Beschreibung
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one is a synthetic organic compound characterized by its distinct chemical structure, featuring a chlorinated indolinone backbone linked to an aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one typically involves multiple-step organic reactions. A common route includes:
Formation of Intermediate: : Starting with the chlorination of an indolinone precursor under controlled conditions.
Amination Reaction: : Introduction of an amino group onto the phenyl ring, usually achieved through aromatic substitution using an amine donor in the presence of a catalyst.
Industrial Production Methods: For large-scale industrial production, the synthesis might involve optimized reaction conditions such as higher temperatures, specific catalysts, and solvent systems that enhance yield and purity. Advanced purification techniques like crystallization or column chromatography are also employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one is reactive and can undergo various chemical transformations:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to potential derivatives with modified functional groups.
Reduction: : Sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly involving the chloro and amino groups under appropriate conditions.
Common Reagents and Conditions
Reagents such as sulfuric acid, hydrochloric acid, and various organic solvents (e.g., dimethylformamide, acetonitrile) are commonly used in these reactions. Reaction conditions often include controlled temperatures, specific pH levels, and catalysts to drive the reactions efficiently.
Major Products
Major products of these reactions include various substituted derivatives of the parent compound, each with potential unique properties and applications depending on the modifications.
Wissenschaftliche Forschungsanwendungen
Chemistry
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one serves as a valuable building block in organic synthesis, enabling the creation of diverse molecular architectures for studying reaction mechanisms and developing new compounds.
Biology
In biological research, the compound's structural analogs are explored for their potential as enzyme inhibitors, offering insights into biochemical pathways and aiding in the discovery of new therapeutic agents.
Medicine
Pharmaceutical research focuses on the compound's potential therapeutic properties, including its role as a lead compound in the development of drugs targeting specific diseases due to its ability to interact with biological targets.
Industry
The compound’s unique properties make it suitable for applications in material science, such as the development of new polymers and advanced materials with specialized functions.
Wirkmechanismus
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one exerts its effects through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or other biological activities. The precise mechanism involves a combination of hydrogen bonding, hydrophobic interactions, and possibly covalent bonding, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Amino-phenylimino)-5-bromo-1,3-dihydro-indol-2-one: : Similar structure but with a bromine atom, which might influence its reactivity and application.
3-(4-Amino-phenylimino)-1,3-dihydro-indol-2-one: : Lacks the chlorine atom, potentially leading to different chemical and biological properties.
5-Chloro-3-(4-hydroxyphenyl)-1,3-dihydro-indol-2-one: : Hydroxy group on the phenyl ring, introducing additional hydrogen bonding capability.
Uniqueness
What sets 3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one apart is its specific combination of functional groups, which imparts unique reactivity patterns and potential for diverse applications. The chloro group enhances its chemical stability and reactivity under certain conditions, while the amino group provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)imino-5-chloro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKFJMOJORULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)

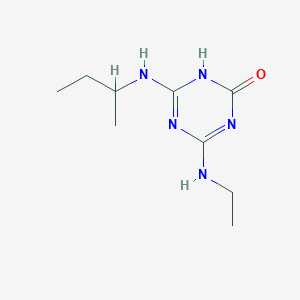
![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1414470.png)
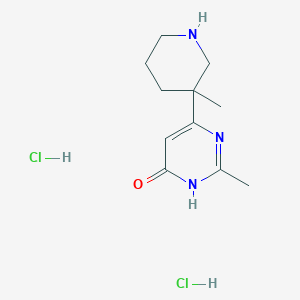
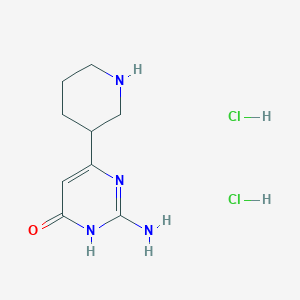
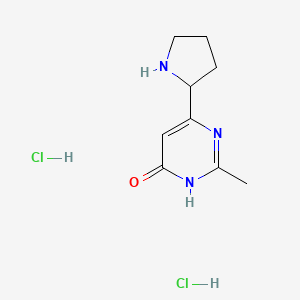
![2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1414475.png)
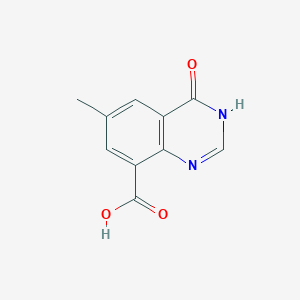
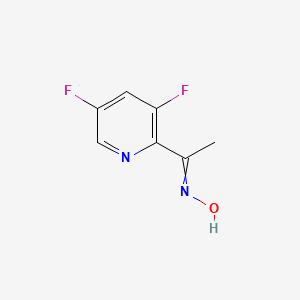
![5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one](/img/structure/B1414480.png)
